![molecular formula C18H11ClN2O B2385498 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile CAS No. 252058-97-2](/img/structure/B2385498.png)
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile, also known as CPP-CN, is a novel compound with a wide range of applications in scientific research. CPP-CN is a derivative of pyridine and has been used for various biochemical and physiological studies. It is a versatile compound, with the ability to be used in both aqueous and organic solvents. CPP-CN has been studied for its ability to interact with proteins, enzymes, and other biomolecules, making it a useful tool in the study of molecular interactions.
Scientific Research Applications
Synthetic Intermediates and Chemical Building Blocks
Pyrazole-containing compounds, including 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile, serve as valuable synthetic intermediates. Researchers utilize them to construct more complex molecules in organic synthesis. The compound’s unique structure, with a heteroaromatic five-membered ring containing adjacent nitrogen atoms, allows for diverse functionalization . By modifying the substituent groups, chemists can tailor its reactivity and selectivity for specific reactions.
Biological Applications
a. Bioactivities: This compound’s bioactivity potential is an area of interest. Researchers explore its effects on biological systems, such as enzyme inhibition, receptor binding, or cellular signaling pathways. Investigating its interactions with proteins and enzymes can lead to the development of novel drugs or therapeutic agents.
b. Antimycotic Properties: 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile exhibits antimycotic (antifungal) activity. It inhibits the growth of fungal pathogens, making it relevant for antifungal drug development . Understanding its mechanism of action and optimizing its efficacy could contribute to combating fungal infections.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific enzymes or receptors within the cell .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce specific changes at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSDAVDRKBJBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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